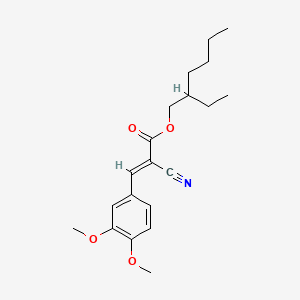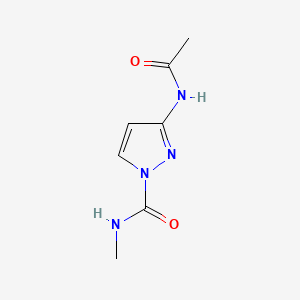
Cyclizine-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclizine-d4 Hydrochloride is a deuterated form of Cyclizine Hydrochloride, a piperazine-derivative antihistamine. It is primarily used as an antivertigo and antiemetic agent to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo . The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties, which are valuable in pharmacokinetic studies and analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Cyclizine-d4 Hydrochloride can be synthesized through the Eschweiler–Clarke methylation of diphenylmethylpiperazine or by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile to form the hydrobromide salt of the drug . The deuterated form involves the incorporation of deuterium atoms into the molecular structure, which can be achieved through specific deuteration techniques during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The final product is then purified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure its quality and consistency .
化学反応の分析
Types of Reactions
Cyclizine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxide derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
Cyclizine-d4 Hydrochloride has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs in the body.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and other analytical techniques.
Biological Research: Utilized in studies involving the mechanisms of action of antihistamines and antiemetics.
Medical Research: Investigated for its potential therapeutic effects and safety profile in various clinical settings
作用機序
Cyclizine-d4 Hydrochloride exerts its effects by acting as an inverse agonist to histamine H1 receptors, thereby counteracting the effects of histamine. It increases the tone of the lower esophageal sphincter and reduces the sensitivity of the labyrinthine apparatus, which helps prevent nausea and vomiting . The compound also inhibits the emetic center in the midbrain, further contributing to its antiemetic properties .
類似化合物との比較
Similar Compounds
Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.
Diphenhydramine: An antihistamine with sedative and antiemetic effects.
Promethazine: A phenothiazine derivative with strong antiemetic and sedative properties.
Uniqueness
Cyclizine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise pharmacokinetic studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in drug research and development .
特性
IUPAC Name |
1-benzhydryl-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H/i14D2,15D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBEPCQTDRZSE-AKJKYJKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])C)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



buta-1,3-diene](/img/structure/B587655.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)


![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)

